5-Amino-2-ethoxybenzonitrile
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Description
5-Amino-2-ethoxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of an amino group and an ethoxy group attached to a benzene ring. While the provided papers do not directly discuss 5-Amino-2-ethoxybenzonitrile, they do provide insights into the synthesis, molecular structure, and chemical properties of related compounds, which can be extrapolated to understand the characteristics of 5-Amino-2-ethoxybenzonitrile.
Synthesis Analysis
The synthesis of related aminobenzonitriles is described in the literature. For instance, an efficient aminocyanation process is reported for the direct addition of aryl cyanamides to arynes, which results in the formation of 1,2-bifunctional aminobenzonitriles . This method could potentially be adapted for the synthesis of 5-Amino-2-ethoxybenzonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Amino-2-ethoxybenzonitrile is often characterized by X-ray diffraction and NMR techniques. For example, the crystal and molecular structure of a substituted pyrazole carbonitrile is stabilized by intermolecular interactions, which could also be relevant for understanding the solid-state structure of 5-Amino-2-ethoxybenzonitrile . Additionally, the conformation of the central linker in bisbenzonitriles affects the molecular packing, which could provide insights into the conformational preferences of 5-Amino-2-ethoxybenzonitrile .
Chemical Reactions Analysis
The reactivity of aminobenzonitriles can be inferred from the post-synthetic functionalization of aminocyanation products, which allows for the formation of diverse derivatives . This suggests that 5-Amino-2-ethoxybenzonitrile could undergo similar chemical transformations, leading to a variety of synthetically important derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminobenzonitriles are influenced by their functional groups. For instance, the presence of amino and cyano groups in the molecule can lead to the formation of hydrogen bonds, which can affect the compound's solubility, melting point, and other physical properties . The ethoxy group in 5-Amino-2-ethoxybenzonitrile would contribute to its overall polarity and could influence its solubility in organic solvents.
Safety And Hazards
properties
IUPAC Name |
5-amino-2-ethoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPHVNUYRKOROW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649230 |
Source
|
Record name | 5-Amino-2-ethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-ethoxybenzonitrile | |
CAS RN |
1020046-39-2 |
Source
|
Record name | 5-Amino-2-ethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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